molecular formula C6H14N2O2S B13188698 2-Aminocyclohexane-1-sulfonamide

2-Aminocyclohexane-1-sulfonamide

Cat. No.: B13188698
M. Wt: 178.26 g/mol
InChI Key: VYECHIIVAZFIRI-UHFFFAOYSA-N
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Description

2-Aminocyclohexane-1-sulfonamide is an organosulfur compound characterized by the presence of an amino group and a sulfonamide group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclohexane-1-sulfonamide typically involves the reaction of cyclohexylamine with sulfonyl chloride in the presence of a base. This method is effective due to the high reactivity of primary amines with sulfonyl chlorides . Another efficient method involves the NH4I-mediated amination of sodium sulfinates .

Industrial Production Methods: Industrial production of sulfonamides often employs metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids . These methods are favored for their efficiency and ability to tolerate a wide range of functional groups.

Chemical Reactions Analysis

Types of Reactions: 2-Aminocyclohexane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids under strong oxidizing conditions.

    Reduction: Reduction of the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Cyclohexane-1-sulfonic acid.

    Reduction: Cyclohexylamine.

    Substitution: N-alkylated sulfonamides.

Scientific Research Applications

2-Aminocyclohexane-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminocyclohexane-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Uniqueness: 2-Aminocyclohexane-1-sulfonamide is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to other sulfonamides. This uniqueness can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-aminocyclohexane-1-sulfonamide

InChI

InChI=1S/C6H14N2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4,7H2,(H2,8,9,10)

InChI Key

VYECHIIVAZFIRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)S(=O)(=O)N

Origin of Product

United States

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